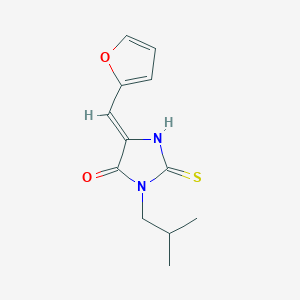![molecular formula C16H15BrN2O3S B305706 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a nuclear receptor that plays a key role in glucose and lipid metabolism. By inhibiting PPARγ, the compound can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It can improve insulin sensitivity and reduce inflammation, which makes it a potential candidate for the treatment of diabetes and other inflammatory disorders. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is that it is relatively easy to synthesize and purify. The compound has also been extensively studied, which means that there is a lot of data available on its properties and potential applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione. One direction is to study its potential applications in the treatment of diabetes and other inflammatory disorders. Another direction is to study its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to design experiments to study its effects. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromoindole-3-carboxaldehyde with 3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in good yields and can be purified by column chromatography.
Scientific Research Applications
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties. The compound has been tested against various cell lines, including breast cancer, lung cancer, and colon cancer cells. It has been found to inhibit the growth of cancer cells and induce apoptosis.
properties
Product Name |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C16H15BrN2O3S |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H15BrN2O3S/c1-22-6-2-5-19-15(20)14(23-16(19)21)7-10-9-18-13-4-3-11(17)8-12(10)13/h3-4,7-9,18H,2,5-6H2,1H3/b14-7+ |
InChI Key |
RONWWDSJAUAHCC-VGOFMYFVSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C\C2=CNC3=C2C=C(C=C3)Br)/SC1=O |
SMILES |
COCCCN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)SC1=O |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305624.png)
![N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305625.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
